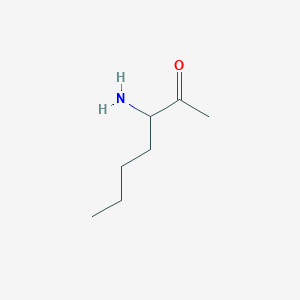

3-Aminoheptan-2-one

Description

Overview of α-Amino Ketone Structural Motifs in Synthetic and Natural Products

The α-amino ketone framework is a recurring motif in numerous biologically active molecules, spanning both natural products and synthetic pharmaceuticals. bldpharm.com The presence of this structural unit is critical to the biological function of these compounds. For instance, naturally occurring examples include (-)-cathinone, an active stimulant found in the Khat plant. hmdb.ca In the realm of medicinal chemistry, synthetic compounds incorporating the α-amino ketone core have led to the development of important drugs such as bupropion, an antidepressant, and amfepramone, an appetite suppressant. bldpharm.comhmdb.ca

Beyond their direct biological relevance, α-amino ketones are indispensable building blocks in organic synthesis. bldpharm.com Their inherent reactivity allows them to serve as versatile synthons for the construction of more complex molecular architectures. They are frequently employed as precursors for nitrogen-containing heterocycles like pyrazines and pyrroles and for the synthesis of chiral 1,2-amino alcohols, which are widely used as chiral ligands and auxiliaries in asymmetric synthesis. hmdb.ca

Historical Context of Amino Ketone Synthesis and Applications in Chemical Research

The synthesis of α-amino ketones has been a subject of extensive research, leading to the development of numerous methodologies over the years. Classically, one of the most fundamental approaches involves the nucleophilic substitution of an α-halogenated ketone with an amine or an azide. hmdb.ca This method, while straightforward, laid the groundwork for accessing this important class of compounds.

Another historically significant strategy is the electrophilic amination of ketone enolates using nitrogen-based electrophiles such as haloamines, hydroxylamines, or azo compounds. hmdb.ca As the field of organic synthesis evolved, so did the methods for preparing α-amino ketones. Modern techniques focus on improving efficiency, selectivity, and functional group tolerance. These include transition-metal-free oxidative C-H amination of ketones, reactions involving α-diazo ketones, and rearrangements of α-hydroxy ketones (Heyns rearrangement). bldpharm.comhmdb.ca The continuous development of novel synthetic protocols underscores the enduring importance of α-amino ketones in chemical research. vulcanchem.com

Rationale for Comprehensive Research on 3-Aminoheptan-2-one as a Model Compound

While a vast body of literature exists on α-amino ketones as a class, specific, in-depth research focused exclusively on this compound is not widely documented in public scientific literature. However, its structure represents an archetypal α-amino ketone, making it an excellent candidate for a model compound in fundamental organic chemistry research.

The rationale for its use as a model system is based on its structural simplicity and representative features:

Acyclic and Non-Symmetric: It is a simple, linear ketone that lacks the conformational constraints of cyclic systems or the electronic complexities of aromatic substituents.

Chirality: The amino group is located at a stereocenter (C3), making it a simple chiral molecule suitable for studying stereoselective reactions and developing asymmetric synthetic methods.

Distinct Alkyl Groups: The methyl group at one side of the carbonyl and the butyl group attached to the stereocenter provide clear differentiation for studying regioselectivity in reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions.

These features allow for the unambiguous study of the intrinsic reactivity of the α-amino ketone functionality, serving as a baseline for understanding more complex derivatives.

Scope and Objectives of Academic Inquiry into this compound

A comprehensive academic investigation of this compound as a model system would encompass several key objectives. The primary goal would be to thoroughly map its chemical behavior and explore its potential as a synthetic building block.

The scope of such an inquiry would logically include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain enantiomerically pure this compound. A crucial objective would be the complete spectroscopic characterization of the compound, as this data is not readily available.

Reactivity Studies: Investigating the reactivity of both the amino and ketone functionalities. This would involve studying its enolate chemistry, the stereochemical outcome of nucleophilic additions to the carbonyl group (e.g., reduction to form 3-aminoheptan-2-ol), and the reactivity of the amino group.

Mechanistic Investigations: Using its simple structure to study the mechanisms of fundamental reactions common to α-amino ketones, providing insights that can be generalized to more complex systems.

Synthetic Applications: Exploring its utility as a precursor in the synthesis of target molecules, particularly nitrogen-containing heterocycles and chiral 1,2-amino alcohols, which are valuable in various fields of chemistry. hmdb.canih.gov

Chemical and Physical Properties of this compound

Detailed experimental data for this compound is not widely available in the searched scientific literature. The following table outlines the key chemical identifiers and the status of available property data.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | Data not available |

| Physical State | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data of this compound

Comprehensive, experimentally verified spectroscopic data for this compound are not present in the surveyed public databases. A full characterization would be a primary objective of any foundational research on this compound.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) Spectroscopy | Data not available |

| Mass Spectrometry (MS) | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3-aminoheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-4-5-7(8)6(2)9/h7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUZKKYXJLYJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328410 | |

| Record name | 3-aminoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-33-5 | |

| Record name | 3-aminoheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Aminoheptan 2 One and Its Key Intermediates

Chemo-Enzymatic Approaches to Enantiopure 3-Aminoheptan-2-one

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the robustness of chemical reactions, offering sustainable and efficient routes to chiral compounds. nih.gov Enzymes, operating under mild conditions, can catalyze transformations with exceptional regio- and stereoselectivity that are often difficult to achieve with traditional chemical methods. nih.govresearchgate.net

Stereoselective biocatalysis provides a direct route to chiral amino ketones from prochiral precursors. Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to furnish chiral amines with high enantioselectivity. acs.orgmdpi.com For the synthesis of this compound, a suitable prochiral substrate such as heptane-2,3-dione could be subjected to reductive amination catalyzed by an engineered AmDH. These enzymes utilize a cofactor, typically NAD(P)H, which is regenerated in situ, making the process atom-efficient. researchgate.net Engineered AmDHs have demonstrated remarkable conversion rates and enantiomeric excess values, often exceeding 99%, for the synthesis of related chiral amines and amino alcohols. acs.org

Research into AmDH variants has shown that enzyme engineering can significantly enhance activity and stereoselectivity for specific substrates. For instance, mutants of natural L-amino acid dehydrogenases have been developed that exhibit strict (S)- or (R)-stereoselectivity, which would be critical for producing a single enantiomer of this compound. acs.orguva.nl

Table 1: Performance of Engineered Amine Dehydrogenases in Asymmetric Reductive Amination of Ketones

| AmDH Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| GkAmDH-T235A/N270L | Heptan-2-one | 93 | 97 | |

| L-AmDH-TV | Heptan-2-one | 85 | 89 | |

| Ch1-AmDH | Heptan-2-one | - | >99 | uva.nl |

| MsmeAmDH | Butan-2-one | - | 93.6 | researchgate.net |

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. researchgate.net This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For this compound, a racemic mixture could be resolved using enzymes like lipases or amine dehydrogenases (AmDHs). researchgate.netsci-hub.se

In a typical lipase-mediated resolution, one enantiomer of the racemic amine is selectively acylated. sci-hub.se Alternatively, the oxidative deamination activity of AmDHs can be exploited. mdpi.com In this approach, an AmDH selectively converts one enantiomer (e.g., the R-enantiomer) of the racemic amine into the corresponding ketone (heptane-2,3-dione), while the desired (S)-enantiomer remains untouched. mdpi.com This method has been successfully applied to resolve a wide range of racemic amines, including the structurally similar rac-2-aminoheptane, achieving excellent enantiomeric excess (>99% ee) for the remaining (S)-amine. mdpi.comresearchgate.net The efficiency of this process can be enhanced by using a coupled-enzyme cascade to recycle cofactors and shift the reaction equilibrium. mdpi.com

Table 2: Enzymatic Kinetic Resolution of Racemic Amines

| Enzyme System | Substrate | Concentration (mM) | Resulting Enantiomer | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| AmDH/AlaDH (whole-cell) | rac-2-Aminoheptane | 100 | (S)-2-Aminoheptane | >99 | mdpi.com |

| AmDH/Nox (whole-cell) | rac-2-Aminoheptane | 50 | (S)-2-Aminoheptane | >99 | researchgate.net |

| ω-Transaminase (V. fluvialis) | rac-2-Aminoheptane | - | (S)-2-Aminoheptane | >99 |

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.com The synthesis of enantiopure this compound can be achieved by the amination of heptane-2,3-dione using a stereoselective ω-TA.

The key advantages of TAs are their excellent enantioselectivity and the use of inexpensive amine donors, which can be used in excess to drive the reaction equilibrium towards product formation. rsc.orgmdpi.com A bioinformatics-led approach can be used to identify and engineer ω-TAs with high activity and selectivity for specific non-natural substrates. researchgate.net For example, ω-TAs from various microbial sources have been identified that are active towards a broad range of ketones, including those that would lead to amino alcohol scaffolds related to this compound. researchgate.net

Modern Catalytic Methods for Asymmetric Synthesis of this compound

Recent advances in asymmetric catalysis have provided powerful non-enzymatic tools for the synthesis of chiral molecules, including α-amino ketones. These methods often rely on the development of novel chiral catalysts that can control the stereochemical outcome of a reaction with high precision. nih.govgoogle.com

The direct asymmetric α-amination of a ketone is a highly atom-economical method for synthesizing α-amino ketones. This transformation can be applied to heptan-2-one to produce this compound. The reaction typically involves the activation of the ketone by a chiral catalyst to form a reactive enol or enamine intermediate, which then reacts with an electrophilic nitrogen source, such as an azodicarboxylate. thieme-connect.comnih.gov

Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for the α-amination of α-branched ketones. thieme-connect.com This "enol catalysis" approach avoids the formation of sterically hindered enamine intermediates that can limit other organocatalytic methods. Using a chiral phosphoric acid catalyst, the α-amination of various cyclic ketones with azodicarboxylates has been achieved with good to excellent yields and high enantioselectivities (up to 98:2 er). thieme-connect.com Similar strategies could be adapted for the synthesis of this compound from heptan-2-one. Another approach involves the use of chiral Ir-PSA catalysts for the direct amination of heptan-2-one, which has achieved high yields and enantioselectivity for the synthesis of 2-aminoheptane.

Table 3: Chiral Phosphoric Acid Catalyzed α-Amination of α-Branched Ketones

| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-tetralone | 5 | 96 | 98:2 | thieme-connect.com |

| 2-Methyl-1-indanone | 5 | 99 | 94:6 | thieme-connect.com |

| 2-Propyl-1-tetralone | 5 | 99 | 98.5:1.5 | thieme-connect.com |

An alternative strategy for synthesizing this compound involves the stereoselective reduction of a corresponding α-ketoimine. This precursor can be synthesized from a suitable diketone, such as heptane-2,3-dione, by condensation with an amine. The subsequent asymmetric reduction of the C=N bond is a critical step that establishes the chiral center.

A variety of catalytic systems have been developed for the enantioselective reduction of ketimines. These include methods based on boron-based reducing agents, such as those used in oxazaborolidine-catalyzed reductions, which have shown high enantioselectivity for a range of substrates. researchgate.net Additionally, transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of imines. researchgate.netbeilstein-journals.org For example, easily available (S)-proline derivatives have been used to promote the enantioselective reduction of ketoimines with good stereocontrol. beilstein-journals.org A related powerful transformation is the catalytic asymmetric rearrangement of α-hydroxy imines to α-amino ketones, for which a zirconium complex of VANOL has been identified as an exceptionally effective catalyst, affording enantiomeric excesses of 97% to >99% for many substrates. acs.org

Organocatalytic Strategies for α-Amino Ketone Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. The direct asymmetric α-amination of ketones represents a highly atom-economical approach to chiral α-amino ketones. rsc.orgresearchgate.net Proline and its derivatives are prominent organocatalysts for such transformations. mdpi.comnih.govnih.gov

In the context of synthesizing this compound, an analogous reaction would involve the α-amination of heptan-2-one. L-proline can catalyze the reaction between a ketone and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to introduce a nitrogen functionality at the α-position. mdpi.comorganic-chemistry.org The reaction proceeds through an enamine intermediate formed between the ketone and proline. This enamine then attacks the electrophilic nitrogen source. For an unsymmetrical ketone like heptan-2-one, the amination typically occurs at the more substituted carbon (C3), leading to the desired this compound scaffold, although regioselectivity can be a challenge. mdpi.com Subsequent reduction of the resulting hydrazino group yields the primary amine.

The enantioselectivity of these reactions is a key feature, often providing access to optically active α-amino ketones with high enantiomeric excess (ee). organic-chemistry.org The use of environmentally benign and sustainable solvents, such as propylene (B89431) carbonate, has also been explored for proline-catalyzed α-hydrazinations of ketones. mdpi.com

| Catalyst | Substrate | Reagent | Solvent | Yield (%) | ee (%) |

| L-Proline | Butan-2-one | Dibenzyl azodicarboxylate | Propylene Carbonate | 48 | 68 |

| L-Proline | Cyclohexanone | Diethyl azodicarboxylate | Acetonitrile | 92 | 84 |

| Silyloxyproline | Cyclohexanone | Dibenzyl azodicarboxylate | Dichloroethane | 95 | 94 |

This table presents data for proline-catalyzed α-amination of various ketones to illustrate typical reaction outcomes. researchgate.netmdpi.com

Multi-Component Reactions for Direct Access to this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com The Ugi reaction is a well-known MCR that can be adapted for the synthesis of α-amino ketone derivatives. wikipedia.orgnih.gov

A hypothetical Ugi four-component reaction (U-4CR) to generate a derivative of this compound could involve heptan-2-one (the ketone component), an amine (e.g., ammonia (B1221849) or a primary amine), an isocyanide, and a carboxylic acid. mdpi.com The reaction sequence involves the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate. The final product is an α-acylamino carboxamide. While the classic Ugi reaction produces α-acylamino amides, variations exist that can lead to other structures. For instance, using α-amino acids as the bifunctional component in a Ugi 5-center-4-component reaction (U-5C-4CR) can yield complex iminodicarboxylic acid derivatives. mdpi.comnih.gov

The direct synthesis of this compound via a standard Ugi reaction is not straightforward, as it typically yields more complex amide structures. However, the versatility of MCRs allows for the rapid construction of libraries of compounds around the α-amino ketone core, which can then be further modified. nih.gov

| Ketone Component | Amine Component | Isocyanide Component | Acid Component | Solvent | Product Type |

| Ketone/Aldehyde | Primary Amine | Isocyanide | Carboxylic Acid | Methanol/DMF | α-Acylamino Carboxamide |

| Ketone/Aldehyde | α-Amino Acid | Isocyanide | Alcohol | Methanol | α,α'-Imino Dicarboxylic Acid Derivative |

This table outlines the general components of Ugi-type multi-component reactions. mdpi.comwikipedia.org

Innovative Protecting Group Strategies in the Synthesis of this compound

In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. The amino group of an α-amino ketone is nucleophilic and may require protection during subsequent synthetic transformations.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.gov These are typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively, under basic conditions. organic-chemistry.org The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

For instance, if a synthetic route to a more complex target requires modification of the alkyl chain of this compound, the amino group would first be protected, for example, as N-Boc-3-aminoheptan-2-one. After the desired modifications, the Boc group can be removed using a strong acid like trifluoroacetic acid (TFA) to regenerate the free amine. The use of appropriate protecting groups is crucial in the synthesis of peptidyl ketones, where racemization must be avoided. nih.gov

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous Acid (e.g., TFA, HCl in dioxane) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| TFA (trifluoroacetyl) | Trifluoroacetic anhydride (B1165640) | Basic hydrolysis |

This table summarizes common amine protecting groups and their cleavage conditions. nih.govorganic-chemistry.orgmdpi.com

Reductive Amination Strategies for this compound Formation

Reductive amination is a versatile method for forming C-N bonds and is a primary route for the synthesis of amines from carbonyl compounds. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize this compound via this method, a suitable precursor would be heptane-2,3-dione. The strategy would rely on the chemoselective reaction of one of the carbonyl groups. The reaction of heptane-2,3-dione with ammonia would form an imine intermediate at one of the carbonyl positions, which is then reduced. The selectivity of the initial amination can be influenced by the steric and electronic environment of the two carbonyl groups.

A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.org Recently, iridium-catalyzed transfer hydrogenation has been shown to be effective for the one-pot reductive amination of carbonyl compounds with nitro compounds (which are reduced to amines in situ). rsc.org Bifunctional catalysts, such as iridium-phosphate complexes, have also been developed for the direct asymmetric reductive amination of aliphatic ketones, offering a route to chiral amines with high enantioselectivity. mdpi.com

| Carbonyl Substrate | Amine Source | Reducing Agent | Catalyst (if applicable) | Product |

| Aldehyde/Ketone | Ammonia/Primary Amine | H₂ | Pd, Pt, or Ni | Primary/Secondary Amine |

| Aldehyde/Ketone | Ammonia/Primary Amine | NaBH₃CN | - | Primary/Secondary Amine |

| Aliphatic Ketone | Aniline derivative | H₂ | Cationic Cp*Ir(III)/Phosphate | Chiral Secondary Amine |

This table illustrates various systems used for reductive amination. wikipedia.orgmdpi.com

Hofmann Rearrangement Applications in Amino Ketone Synthesis

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine. wikipedia.orgsrmist.edu.in

Applying this rearrangement to the synthesis of α-amino ketones is not a conventional strategy but is theoretically possible with an appropriate starting material. To obtain this compound, one could envision starting with 2-butyl-3-oxobutanamide. In this β-keto amide, the amide group would be converted to an amine, and the adjacent carbonyl group would be lost as carbon dioxide, leading to the migration of the 1-(butan-2-one)yl group to the nitrogen atom.

However, the standard Hofmann rearrangement is primarily used for the synthesis of simple primary amines from carboxamides. slideshare.net There are reports of modified Hofmann rearrangements, for instance, using bis(trifluoroacetoxy)iodobenzene (BTI) for the synthesis of 2-oxazolidinones from β-hydroxypropionamides, which suggests that complex substrates can undergo this type of rearrangement. researchgate.net The key challenge would be the synthesis of the required β-keto amide and the feasibility of the rearrangement with this specific substrate.

General Hofmann Rearrangement Mechanism:

Deprotonation of the primary amide by base.

Reaction with bromine to form an N-bromoamide.

Deprotonation of the N-bromoamide.

Rearrangement of the R group from the carbonyl carbon to the nitrogen, with loss of bromide, to form an isocyanate. masterorganicchemistry.com

Hydrolysis of the isocyanate to a carbamic acid, which decarboxylates to the primary amine. wikipedia.org

Gabriel Synthesis Analogues for this compound

The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the over-alkylation often seen with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.combyjus.com The process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the liberation of the amine, typically through hydrazinolysis (the Ing-Manske procedure). wikipedia.orgnrochemistry.com

This method is well-suited for the synthesis of α-amino ketones. nrochemistry.com To synthesize this compound, the starting material would be an α-halo ketone, specifically 3-bromoheptan-2-one. The synthesis would proceed in two main steps:

N-Alkylation: Potassium phthalimide acts as a nucleophile and displaces the bromide from 3-bromoheptan-2-one in an Sₙ2 reaction. This step forms N-(1-methyl-2-oxo-hexyl)phthalimide. Dimethylformamide (DMF) is often a suitable solvent for this reaction. nrochemistry.com

Deprotection: The resulting N-alkylphthalimide is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. This cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration. masterorganicchemistry.com

This method provides a clean and efficient route to primary α-amino ketones, as the phthalimide group serves as a protected form of ammonia, preventing multiple alkylations. wikipedia.org

| Alkylating Agent | Nucleophile | Solvent | Deprotection Reagent | Product |

| Primary Alkyl Halide | Potassium Phthalimide | DMF | Hydrazine Hydrate | Primary Amine |

| α-Halo Ketone | Potassium Phthalimide | DMF, Acetonitrile | Hydrazine Hydrate | α-Amino Ketone |

| α-Halo Ester | Potassium Phthalimide | DMF | Hydrazine Hydrate | α-Amino Ester |

This table shows the versatility of the Gabriel synthesis for preparing various primary amines from corresponding halides. wikipedia.orgnrochemistry.com

Intrinsic Chemical Reactivity and Mechanistic Studies of 3 Aminoheptan 2 One

Interplay Between Amino and Ketone Moieties: Cyclization and Rearrangement Studies

Intramolecular Cyclization Pathways to Heterocyclic Systems

As a β-amino ketone, 3-aminoheptan-2-one possesses the structural prerequisites for undergoing intramolecular cyclization reactions. The relative positioning of the nucleophilic amino group and the electrophilic carbonyl carbon can, under certain conditions, facilitate the formation of cyclic structures. Such reactions are often driven by the formation of thermodynamically stable ring systems.

While specific documented examples of intramolecular cyclization for this compound are limited in the searched literature, analogous β-amino carbonyl compounds are known to participate in reactions such as intramolecular Mannich-type reactions or related cyclizations, particularly when the amine is primary or when the carbonyl is activated. The secondary amine in this compound could potentially react with the ketone carbonyl to form a cyclic hemiaminal-like structure, although the β-positioning generally favors six-membered ring formation, which might involve tautomerization or additional steps. Further investigation into reaction conditions, such as the presence of acids or bases, could elucidate specific cyclization pathways leading to heterocyclic systems.

Ring-Chain Tautomerism Investigations

Ring-chain tautomerism involves the reversible interconversion between an open-chain form and a cyclic form of a molecule, typically involving functional groups that can react intramolecularly. This phenomenon is commonly observed in compounds like α-hydroxy ketones or α-amino ketones, which can readily form cyclic hemiacetals or hemiaminals, respectively.

For this compound, which is a β-amino ketone, ring-chain tautomerism involving the direct formation of a stable cyclic structure by the amine and ketone groups is less probable compared to α-amino ketones. The β-relationship means that cyclization would likely lead to a six-membered ring. While such cyclizations are possible, they often require specific activation or proceed through different mechanistic pathways than the direct hemiaminal formation seen in α-amino ketones. Specific studies investigating the tautomeric equilibrium of this compound between its open-chain form and any potential cyclic tautomers have not been prominently identified in the provided search results. Generally, β-amino ketones are more likely to exist predominantly in their open-chain form unless specific stabilizing factors or reaction conditions promote cyclization.

Oxidative and Reductive Transformations of this compound

The dual functionality of this compound allows for selective transformations targeting either the ketone or the amino group, leading to valuable derivatives.

Chemoselective Reduction of the Ketone to Amino Alcohol Derivatives

The ketone group in this compound can be selectively reduced to a hydroxyl group, yielding the corresponding amino alcohol, 3-aminoheptan-2-ol (B13265082). This transformation requires reducing agents that are compatible with the amine functionality or can be applied under conditions that favor ketone reduction over amine modification.

Commonly employed reagents for the chemoselective reduction of ketones in the presence of amines include mild hydride donors like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled pH conditions. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon can also be effective, provided the conditions are optimized to prevent over-reduction or undesired side reactions involving the amine. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that would typically reduce both the ketone and potentially react with the amine, thus requiring careful consideration or protection strategies.

Table 1: Representative Conditions for Chemoselective Ketone Reduction

| Reaction Type | Reagent/Catalyst | Solvent | Typical Conditions | Product Class |

| Hydride Reduction | NaBH₄ | Methanol/Ethanol | 0°C to room temperature, 1-4 hours | Amino Alcohols |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/THF | 1-5 atm H₂, room temperature, 2-12 hours | Amino Alcohols |

| Reductive Amination (indirect) | NaBH₃CN (at controlled pH) | Methanol | pH 3-6, room temperature, several hours | Amino Alcohols |

Note: Conditions are generalized for β-amino ketones and may require optimization for this compound.

Selective Oxidation of the Amino Group to Imines or Nitriles

The secondary amino group of this compound can be targeted for oxidation. Oxidation of amines can lead to various products depending on the oxidant and reaction conditions, including imines, nitrones, or, under more vigorous conditions, potentially cleavage products.

Direct oxidation of a secondary amine to a nitrile is typically not a straightforward single-step process and often involves multiple synthetic steps. However, secondary amines can be oxidized to iminium ions, which can then undergo further reactions. In some catalytic systems, primary amines can be oxidized to imines, and subsequently to nitriles researchgate.netchemrxiv.orggoogle.com. For a secondary amine like that in this compound, oxidation might lead to an iminium species if a proton is removed from the alpha-carbon, or potentially to a nitroxide radical under specific conditions. Literature on the selective oxidation of secondary amines to imines or nitriles often involves specialized reagents or catalytic systems. For instance, some metal-catalyzed oxidations using oxygen or peroxides can convert amines to imines google.com.

Table 2: Representative Conditions for Amine Oxidation

| Reaction Type | Reagent/Catalyst | Solvent | Typical Conditions | Product Class |

| Catalytic Amine Oxidation | Metal catalysts (e.g., Cu, Ir) + Oxidant (O₂, H₂O₂) | Various | Mild temperatures, controlled atmosphere | Imines/Oxidized N |

| Peroxide Oxidation | H₂O₂ or organic peroxides + catalyst | Acetonitrile/EtOAc | Room temperature to moderate heat, controlled pH | Imines/Iminium ions |

Mechanistic Investigations of Key Reactions of this compound

Understanding the mechanisms behind the transformations of this compound is crucial for optimizing reaction yields and selectivity.

Chemoselective Reduction of Ketone: The reduction of the ketone to an alcohol, for instance, using NaBH₄, typically proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent or a proton source to yield the alcohol. The chemoselectivity arises from the greater electrophilicity of the carbonyl carbon compared to the nitrogen atom of the secondary amine, allowing the hydride to preferentially attack the ketone. Catalytic hydrogenation involves the adsorption of hydrogen and the substrate onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the carbonyl double bond.

Oxidation of Amino Group: The mechanism for amine oxidation can vary significantly. For example, metal-catalyzed oxidation might involve initial coordination of the amine to the metal center. Subsequent steps could involve hydrogen atom abstraction from the nitrogen or the α-carbon, leading to radical intermediates or iminium species. If the oxidation proceeds via an imine intermediate, further oxidation of the imine could potentially lead to nitrile formation, though this is more common for primary amines.

Compound List:

this compound

3-Aminoheptan-2-ol (Product of ketone reduction)

3-Heptanenitrile (Precursor for 3-aminoheptane (B1595020) synthesis)

3-Aminoheptane (Related compound)

2-Heptanone (Related compound)

Imines

Nitriles

Stereochemical Aspects and Chiral Resolution of 3 Aminoheptan 2 One

Enantiomeric and Diastereomeric Forms of 3-Aminoheptan-2-one

This compound possesses a single chiral center at the third carbon atom (C3) of its seven-carbon chain. This carbon is bonded to a hydrogen atom, an amino group (-NH₂), a methyl ketone group (CH₃-CO-), and a propyl group (CH₂CH₂CH₃). According to the Cahn-Ingold-Prelog (CIP) priority rules, this asymmetry leads to the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-Aminoheptan-2-one and (S)-3-Aminoheptan-2-one.

Due to the presence of only one chiral center, this compound does not form diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. Therefore, all stereoisomers of this compound are enantiomeric pairs. The ability to distinguish and separate these enantiomers is crucial for applications where stereospecificity is paramount.

Methodologies for Enantioselective Synthesis and Deracemization of this compound

The synthesis of enantiomerically pure compounds can be achieved through either enantioselective synthesis, which creates one enantiomer preferentially from achiral or prochiral starting materials, or deracemization, which converts a racemic mixture into a single enantiomer.

Biocatalytic Approaches: Biocatalysis, utilizing enzymes, has emerged as a powerful strategy for achieving high enantioselectivity. Transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective for the synthesis and resolution of chiral amines. These enzymes can catalyze the asymmetric reductive amination of prochiral ketones or the oxidative deamination of chiral amines. For instance, ω-transaminases (ω-TAs) have been extensively studied for the kinetic resolution of various racemic amines, often yielding products with enantiomeric excess (ee) exceeding 99% nih.govrsc.orgmdpi.commdpi.com. Amine dehydrogenases, when coupled with cofactor regeneration systems, also offer efficient routes to chiral amines, either through direct asymmetric reductive amination or kinetic resolution mdpi.commdpi.com. Deracemization strategies employing enantiocomplementary transaminases or a combination of transaminases and amine dehydrogenases in one-pot cascades have also demonstrated the ability to produce both (R)- and (S)-amines with excellent conversions and enantiomeric excesses (>99% ee) lookchem.comlookchem.com.

Chemical Catalysis: Chemical catalysts can also facilitate enantioselective synthesis. For example, chiral transition metal catalysts, such as those based on iridium (e.g., Ir-PSA catalysts), have been developed for the direct asymmetric reductive amination of ketones, achieving high yields and enantioselectivities . These methods often involve the use of chiral ligands or auxiliaries to control the stereochemical outcome of the reaction.

Kinetic Resolution Techniques for this compound

Kinetic resolution is a method where a chiral catalyst or reagent selectively reacts with one enantiomer in a racemic mixture at a faster rate than the other. This differential reaction rate allows for the separation of the unreacted enantiomer or the selectively formed product.

Enzymatic Kinetic Resolution: Enzymes are highly effective catalysts for kinetic resolution. Lipases, such as Lipase B from Candida antarctica, have been employed to catalyze the acylation of racemic amines using acyl donors like diisopropyl malonate. This process can lead to the formation of chiral amide products with very high enantiomeric excess (e.g., >99% ee for derivatives of 2-aminoheptane) bme.hu. Transaminases are also widely used for kinetic resolution. For example, ω-transaminases can selectively deaminate one enantiomer of a racemic amine to its corresponding ketone, leaving the other enantiomer unreacted and thus enriched nih.govrsc.orgmdpi.commdpi.com. Amine dehydrogenases, often used in conjunction with cofactor regeneration systems (e.g., NADH oxidase or alanine (B10760859) dehydrogenase), can also perform kinetic resolutions of racemic amines, achieving high enantioselectivity mdpi.commdpi.com.

Chemical Kinetic Resolution: While biocatalytic methods are prevalent, chemical kinetic resolutions employing chiral catalysts or derivatizing agents are also viable. These methods typically involve the formation of diastereomeric intermediates or transition states, leading to differential reaction rates.

Table 1: Examples of High Enantiomeric Excess (ee) Achieved in Kinetic Resolution of Chiral Amines

| Method/Catalyst | Substrate Class (Example) | Typical ee Achieved | Reference |

| ω-Transaminase (e.g., ω-TAmla) | Racemic amines | >99% | nih.gov |

| Lipase B from Candida antarctica | Racemic amines | 92.0–99.9% | bme.hu |

| Amine Dehydrogenase (AmDH) + Nox (whole-cell) | Racemic 2-aminoheptane | >99% | mdpi.com |

| AmDH + Alanine Dehydrogenase (AlaDH) (whole-cell) | Racemic 2-aminoheptane | >99% | mdpi.com |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chiral chromatography is a fundamental technique for the separation and analysis of enantiomers, enabling the determination of enantiomeric purity (enantiomeric excess, ee) and the isolation of individual enantiomers.

Principles of Chiral Separation: Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. These interactions lead to the formation of transient diastereomeric complexes, which possess different thermodynamic stabilities and, consequently, different retention times on the chromatographic column iapc-obp.comsigmaaldrich.com.

Types of Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on immobilized chiral selectors. Common types include:

Polysaccharide Derivatives: Phases derived from cellulose (B213188) or amylose, often modified with substituents like phenylcarbamates, exhibit broad applicability for separating a wide range of chiral compounds sigmaaldrich.com.

Cyclodextrins: These cyclic oligosaccharides possess a cavity that can include analytes, leading to separation based on inclusion complex formation and hydrogen bonding sigmaaldrich.combenchchem.com.

Macrocyclic Glycopeptides: These phases, such as those based on vancomycin, are known for their high selectivity and are effective for separating various chiral molecules sigmaaldrich.combenchchem.com.

Amino Acid Derivatives: Chiral selectors derived from amino acids, like Pirkle-type phases based on amino acid derivatives (e.g., (R)-N-(3,5-dinitrobenzoyl)phenylglycine), have been successfully used for resolving amine derivatives nih.govnih.gov.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing columns packed with CSPs, is a widely used method for analytical and preparative separation of enantiomers. Mobile phases typically consist of non-polar solvents (e.g., hexane) with polar modifiers (e.g., alcohols) iapc-obp.comsigmaaldrich.com.

Gas Chromatography (GC): Chiral GC, often employing capillary columns coated with chiral stationary phases (e.g., Chirasil-Val®, based on valine derivatives), is suitable for volatile chiral compounds. Derivatization of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate) can enhance the separation of amines benchchem.comnih.gov.

Capillary Electrophoresis (CE): CE can also be employed for chiral separations by using chiral selectors, such as cyclodextrins, in the buffer solution benchchem.com.

Purity Assessment: The enantiomeric purity of a sample is typically determined by calculating the enantiomeric excess (ee) from the peak areas obtained in chiral chromatography. The formula for ee is:

where and are the peak areas of the (R) and (S) enantiomers, respectively.

Table 2: Common Chiral Stationary Phases (CSPs) and Their Applications

| CSP Type | Basis | Common Applications | Reference |

| Polysaccharide-based | Cellulose, Amylose derivatives | Alcohols, amines, carboxylic acids, amino acids | sigmaaldrich.com |

| Cyclodextrin-based | α-, β-, γ-Cyclodextrins | Aromatic compounds, amines, alcohols | sigmaaldrich.combenchchem.com |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Wide range of chiral compounds, including amines | sigmaaldrich.combenchchem.com |

| Pirkle-type | Amino acid derivatives (e.g., phenylglycine) | Amines (derivatized), amides, alcohols | nih.govnih.gov |

| Amino Acid Derivatives | Valine derivatives (e.g., Chirasil-Val®) | Amines (derivatized), alcohols | benchchem.comnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Aminoheptan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. High-resolution NMR, particularly when employing multi-dimensional experiments, offers detailed information about connectivity, spatial proximity, and stereochemistry.

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This technique establishes correlations between protons that are coupled to each other through bonds, typically over two or three bonds (¹H-¹H coupling). By analyzing the COSY spectrum, the connectivity of the proton network within 3-Aminoheptan-2-one can be mapped, helping to identify adjacent protons. For instance, a COSY spectrum would reveal correlations between the protons on C3 and C4, and between C4 and C5 of the heptan chain. epfl.chwalisongo.ac.idsdsu.educhegg.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate protons directly bonded to carbons (¹JCH coupling). An HSQC spectrum displays cross-peaks between a proton signal and its directly attached carbon signal. This is crucial for assigning specific proton signals to their corresponding carbon atoms, thereby building the carbon backbone of this compound. epfl.chwalisongo.ac.idsdsu.educhegg.comyoutube.combiointerfaceresearch.com

Through the combined analysis of these 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

Application of Chiral Shift Reagents in NMR Analysis for Enantiomeric Purity

For chiral molecules like this compound, which possesses a stereocenter at the C3 position, determining enantiomeric purity is critical. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that interact with enantiomers differently, causing distinct chemical shifts for each enantiomer in the NMR spectrum.

The addition of a CSR to a racemic mixture of this compound can lead to the separation of proton or carbon signals corresponding to the (R) and (S) enantiomers. The magnitude of the chemical shift difference (Δδ) is dependent on the CSR and the specific functional groups in the analyte. By integrating the separated signals, the enantiomeric excess (ee) or enantiomeric ratio can be accurately quantified. google.comgoogle.comtcichemicals.comharvard.edu While specific studies on this compound using CSRs were not detailed in the provided search results, this methodology is a standard approach for chiral analysis in NMR.

Detailed Mass Spectrometry Fragmentation Analysis for Structural Confirmation and Pathway Elucidation

Mass Spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. Electron ionization (EI) is a common technique that causes fragmentation, yielding a characteristic pattern that aids in structural identification.

For this compound, fragmentation would typically involve cleavage of C-C bonds, alpha-cleavage adjacent to the carbonyl group, and cleavage near the amine group. For example, alpha-cleavage at the carbonyl group could yield fragment ions corresponding to the acetyl moiety ([CH₃CO]⁺, m/z 43) and the remaining heptyl chain with the amine. Fragmentation patterns can also reveal the presence and position of functional groups. researchgate.netlibretexts.orguoa.grscience.gov

The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-aminoheptane (B1595020) (an isomer of this compound), showing a molecular ion and various fragment ions, which can serve as a reference for understanding fragmentation behavior in similar amino-alkanes. nist.gov While specific fragmentation pathways for this compound were not explicitly detailed in the search results, typical patterns for ketones and amines would be observed. For instance, loss of methyl radical or cleavage adjacent to the carbonyl group are common fragmentation pathways for ketones. libretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Carbonyl Group (C=O) : A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone carbonyl. biointerfaceresearch.comresearchgate.netlibretexts.orglibretexts.orgyoutube.com

Amine Group (N-H) : Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band in a similar range. The presence of an amino group in this compound would manifest as N-H stretching vibrations. biointerfaceresearch.comlibretexts.orglibretexts.orgyoutube.com

C-H Stretching : Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹. libretexts.orglibretexts.org

C-N Stretching : A band associated with C-N stretching typically appears in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Raman Spectroscopy : Similar to FT-IR, Raman spectroscopy provides complementary information about molecular vibrations. Bands corresponding to C=O, N-H, and C-H stretching modes would also be observable. Raman spectroscopy can be particularly useful for detecting symmetric vibrations and can sometimes provide different conformational insights compared to FT-IR. biointerfaceresearch.comnih.gov

Studies on related β-amino ketones have utilized FT-IR to confirm the presence of carbonyl and amine functionalities, with specific bands reported for C=O at ~1694 cm⁻¹ and NH stretching at ~3592 cm⁻¹ in one instance. biointerfaceresearch.com

X-ray Crystallography of this compound and its Key Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise bond lengths, bond angles, and molecular conformation in the solid state.

While direct crystal structure data for this compound itself was not found in the search results, related compounds and derivatives have been studied. For example, crystal structures of histone deacetylase 10 (HDAC10) complexed with analogues of N⁸-acetylspermidine, including 7-[(3-aminopropyl)amino]heptan-2-one, have been determined at resolutions around 2.5-2.7 Å. rcsb.orgnih.govnih.gov These studies reveal details about how such molecules interact within a protein's active site. In these complexes, the ketone carbonyl group of the heptan-2-one moiety was observed to hydrate (B1144303), forming a gem-diol(ate) that coordinates with a Zn²⁺ ion. nih.gov

The X-ray diffraction data for these complexes typically includes resolution, R-values, and crystallographic parameters, which are essential for validating the structural model. rcsb.org The ability to obtain crystal structures of derivatives provides valuable information about the solid-state behavior and potential intermolecular interactions, such as hydrogen bonding, which can influence crystal packing. biointerfaceresearch.com

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule.

For this compound, the stereocenter at C3 is the primary focus for chiroptical analysis. By comparing experimental ECD or ORD spectra with theoretically calculated spectra (often using Density Functional Theory, DFT), the absolute configuration can be assigned. nih.govnih.govresearchgate.net The theoretical calculation involves conformational analysis to identify low-energy conformers, followed by TD-DFT calculations to predict the ECD spectra for each conformer. The experimental spectrum is then matched to the calculated spectrum of a specific enantiomer.

While specific ECD/ORD data for this compound were not directly found, these techniques are widely applied to chiral amines and amino ketones for absolute configuration determination. nih.govnih.gov The presence of chromophores, such as the ketone carbonyl, allows for the observation of Cotton effects in the UV-Vis region, which are sensitive to the molecule's stereochemistry.

Theoretical and Computational Chemistry Studies of 3 Aminoheptan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of molecules like 3-Aminoheptan-2-one. These methods allow for the prediction of electronic distribution, molecular orbitals, and reactivity indices, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational tool widely used for investigating the conformational landscape of organic molecules. For this compound, DFT calculations can identify the most stable conformers by exploring various dihedral angles, particularly around the carbon chain and the amino group. The presence of a chiral center at the C3 position means that enantiomeric and diastereomeric conformers may also be considered. These calculations can predict optimized geometries, relative energies of different conformers, and provide insights into intramolecular interactions such as hydrogen bonding between the amino group and the carbonyl oxygen.

Furthermore, DFT is extensively used to predict spectroscopic properties. By calculating vibrational frequencies, DFT can generate theoretical Infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the identity and structure of the compound. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei, aiding in the assignment of experimental spectra and confirming the molecular structure. The accuracy of these predictions is highly dependent on the chosen functional and basis set, with common choices including B3LYP or M06-2X with basis sets like 6-31G(d) or 6-311+G(d,p) nih.govresearchgate.netresearchgate.net.

Transition State Modeling for Reaction Mechanism Elucidation

Beyond static properties, DFT is crucial for understanding the dynamic aspects of chemical reactions involving this compound. By locating transition states and reaction intermediates, DFT can elucidate reaction mechanisms and predict activation energy barriers. This is particularly relevant for understanding the synthesis of this compound or its subsequent transformations. For instance, if this compound were involved in a nucleophilic addition to the carbonyl or a reaction at the amino group, DFT could model the transition states for these processes, providing insights into reaction rates and selectivity. The computational approach often involves scanning potential energy surfaces to identify the lowest energy pathways connecting reactants to products through transition states .

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by providing a time-dependent perspective on molecular behavior. MD simulations can explore the dynamic conformational landscape of this compound over extended periods, capturing the transitions between different conformers and their relative populations. This is particularly valuable for understanding how the molecule behaves in solution.

Docking and Molecular Modeling of this compound with Hypothetical Biological Targets

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (in this case, this compound) to a biological target, typically a protein receptor. This process involves scoring potential binding modes based on various interaction energies, such as van der Waals forces, hydrogen bonding, and electrostatic interactions.

For this compound, molecular docking can be employed to explore its potential interactions with a wide range of hypothetical biological targets. By identifying proteins with binding pockets that are complementary in shape and chemical properties to this compound, researchers can hypothesize potential biological roles or mechanisms of action. This approach is a cornerstone of early-stage drug discovery and chemical biology, enabling the prioritization of targets for experimental validation biorxiv.orgnih.govnih.govmdpi.com. The accuracy of docking depends on the quality of the protein structure and the scoring function used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

As mentioned in section 6.1.1, quantum chemical calculations are pivotal for predicting spectroscopic parameters. Specifically for this compound:

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of synthesized samples and for understanding the electronic environment of each atom. The electron density around a nucleus, influenced by neighboring atoms and functional groups, dictates its chemical shift. Computational methods aim to accurately model these electronic effects rsc.orglibretexts.orggithub.io.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical IR spectrum. Key functional groups like the C=O stretch (ketone) and N-H stretch/bend (amine) are expected to have characteristic frequencies. Comparing these calculated frequencies with experimental IR spectra can confirm the presence and bonding environment of these groups in this compound nih.govresearchgate.net.

The combination of these computational techniques provides a comprehensive theoretical framework for understanding the chemical and physical behavior of this compound, guiding experimental investigations and predicting its properties in various chemical and biological contexts.

Applications of 3 Aminoheptan 2 One in Advanced Organic Synthesis

3-Aminoheptan-2-one as a Versatile Chiral Building Block

The primary utility of this compound in organic synthesis lies in its function as a chiral building block. The presence of both an amino group and a ketone functionality on a chiral scaffold allows for a diverse range of chemical transformations, leading to the stereoselective synthesis of complex molecular architectures.

This compound is a direct precursor to the corresponding 1,3-amino alcohol, 3-aminoheptan-2-ol (B13265082). The reduction of β-amino ketones is a common and efficient method for the synthesis of 1,3-amino alcohols, which are important structural motifs in many biologically active compounds. nih.govacs.orgacs.orgthieme-connect.com The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the protecting groups on the nitrogen atom, allowing for the selective formation of either syn or anti diastereomers. nih.govacs.org

The amino group of this compound can also be further elaborated through various reactions such as alkylation, acylation, and arylation to generate a wide array of complex amines. These transformations, coupled with the reactivity of the ketone, provide access to a diverse set of chiral molecules.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Ketone Reduction | Samarium(II) iodide | syn or anti-1,3-Amino Alcohols | Stereoselective synthesis of important building blocks. nih.gov |

| Ketone Reduction | LiEt3BH or Li(t-BuO)3AlH | anti or syn-1,3-Amino Alcohols | Access to different diastereomers from a common precursor. acs.org |

| N-Alkylation | Alkyl halide, Base | Substituted β-Amino Ketones | Diversification of the amine functionality. |

| N-Acylation | Acyl chloride, Base | N-Acyl-β-Amino Ketones | Introduction of amide groups for further functionalization. |

β-Amino ketones and their derivatives are recognized as crucial scaffolds in the synthesis of numerous biologically active molecules and natural products. bookpi.orgresearchgate.netamazonaws.comresearchgate.netresearchgate.netnih.gov The β-amino ketone moiety is a key structural feature in several pharmaceutical agents. researchgate.netresearchgate.netnih.gov Consequently, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to stereoselectively synthesize derivatives of this compound is of particular importance in drug discovery, where the chirality of a molecule often dictates its biological activity.

Synthesis of Heterocyclic Compounds Containing the this compound Scaffold

β-Amino ketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. bookpi.orgresearchgate.netamazonaws.comresearchgate.netnih.govfiveable.me The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic carbonyl group, allows for intramolecular cyclization reactions to form heterocyclic rings. fiveable.me Furthermore, it can participate in intermolecular condensation reactions with other bifunctional molecules to construct more complex heterocyclic systems. The specific type of heterocycle formed depends on the reaction conditions and the other reactants involved. This versatility makes this compound a potentially valuable substrate for generating libraries of novel heterocyclic compounds for biological screening.

Role in Natural Product Total Synthesis

The stereoselective synthesis of β-amino ketones is a key step in the total synthesis of several natural products. researchgate.netacs.org These intermediates can be elaborated into the complex carbon skeletons of natural products through various synthetic transformations. For instance, β-amino ketones have been utilized in the synthesis of alkaloids like norsedamine and sedamine. acs.org Given this precedent, this compound could serve as a crucial building block in the asymmetric synthesis of novel or known natural products that contain a similar structural motif.

Development of Novel Catalysts or Ligands Derived from this compound

Chiral β-amino alcohols, which are readily prepared by the reduction of chiral β-amino ketones like this compound, have been extensively used as ligands in asymmetric catalysis. mdpi.comrsc.orgresearchgate.netrroij.com These ligands can coordinate with metal centers to form chiral catalysts that promote enantioselective transformations, such as the asymmetric transfer hydrogenation of ketones and imines. mdpi.com The stereochemistry of the amino alcohol ligand directly influences the stereochemical outcome of the catalyzed reaction. Therefore, derivatives of 3-aminoheptan-2-ol, obtained from this compound, could be developed as new chiral ligands for a variety of asymmetric catalytic reactions.

| Catalyst/Ligand Type | Application | Metal | Reference |

| Chiral β-Amino Alcohol | Asymmetric Transfer Hydrogenation of Ketimines | Ruthenium | mdpi.com |

| Chiral β-Amino Alcohol | Enantioselective Addition of Diethylzinc to Aldehydes | Zinc | rsc.org |

| Chiral β-Amino Alcohol | Nanocatalysts for Asymmetric Addition Reactions | - | researchgate.net |

Integration into Polymer Chemistry for Functional Materials

The functional groups present in this compound and its derivatives, particularly the corresponding β-amino alcohol, offer opportunities for their integration into polymer structures to create functional materials. Poly(β-amino alcohol)s are a class of polymers that have been investigated for various biomedical applications, including as coatings for medical devices and as agents for cellular encapsulation. google.com The amino and hydroxyl groups can serve as points for polymerization or for grafting onto existing polymer backbones, imparting new properties such as chirality, hydrophilicity, and the potential for further chemical modification. While direct polymerization of this compound might be challenging, its conversion to the more stable 3-aminoheptan-2-ol provides a monomer that can be used in the synthesis of functional polymers. rsc.org

Biochemical and Biological Research Involving 3 Aminoheptan 2 One

Investigations into Enzyme-Substrate Interactions and Biocatalysis

Research into enzyme-substrate interactions and biocatalysis often explores the capacity of enzymes, such as transaminases, to process various amine-containing molecules. These studies aim to understand enzyme specificity, develop novel biocatalytic routes, and identify potential enzyme inhibitors.

3-Aminoheptan-2-one as a Substrate for Amine-Metabolizing Enzymes (e.g., Transaminases)

Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of amino groups between amino donors and acceptors, playing a crucial role in amino acid metabolism and the synthesis of chiral amines rsc.orgmdpi.com. Studies have explored the use of various aliphatic amines as substrates for ω-transaminases, which act on substrates with amine and carboxylate groups at terminal positions or on molecules lacking a carboxylate group mdpi.com.

While research has investigated the substrate specificity of ω-transaminases with aliphatic amines, direct studies detailing the use of This compound as a substrate for these enzymes are not extensively detailed in the provided literature. However, related compounds have been examined:

2-aminoheptane has been utilized in biocatalytic reactions, including its resolution into enantiomers using engineered ω-transaminases . It has also been employed as a nitrogen source in minimal media for microbial cultivation medchemexpress.com.

3-aminoheptane (B1595020) , another positional isomer, has been noted to exhibit low reactivity with certain ω-transaminases compared to aromatic amines tandfonline.com.

These findings suggest that the specific structure and position of the amino group on the heptane (B126788) chain can significantly influence substrate recognition and catalytic efficiency by transaminases.

Table 1: Reactivity of Aliphatic Amines with ω-Transaminases

| Amine Substrate | Reactivity with ω-Transaminases | Reference |

| 3-aminoheptane | Low | tandfonline.com |

| 2-aminoheptane | Studied as substrate | , mdpi.com |

Evaluation as an Enzyme Inhibitor (e.g., targeting polyamine deacetylases if structurally related to known inhibitors)

Polyamines, such as spermidine (B129725) and spermine, are essential for various cellular processes, and their metabolism, including acetylation and deacetylation, is tightly regulated nih.gov. Enzymes involved in polyamine metabolism, like acetylpolyamine amidohydrolases, are targets for research due to their potential roles in cellular regulation and disease states nih.gov.

The compound 7-[N-(3-aminopropyl) amino] heptan-2-one (APAH) has been identified and studied as a selective inhibitor of N8-acetylspermidine deacetylase pacific.edunih.govresearchgate.net. APAH has demonstrated inhibitory activity with an apparent Ki of 0.18 µM against N8-acetylspermidine deacetylation by rat liver supernatant researchgate.net. This suggests that APAH can be a potent inhibitor, binding significantly tighter to the enzyme than the substrate researchgate.net. Furthermore, studies indicate that APAH selectively inhibits N8-acetylspermidine deacetylation without affecting histone deacetylation, highlighting its specificity for polyamine deacetylase activity researchgate.netpnas.org. The research on polyamine metabolism and enzyme inhibition has primarily focused on compounds like APAH, with direct evaluations of This compound itself as an enzyme inhibitor not being detailed in the provided literature.

Table 2: Inhibitory Activity of APAH on N8-Acetylspermidine Deacetylation

| Inhibitor | Target Enzyme | Apparent Ki (µM) | Reference |

| 7-[N-(3-aminopropyl) amino] heptan-2-one (APAH) | N8-acetylspermidine deacetylase | 0.18 | researchgate.net |

Studies on its Role in In Vitro Biochemical Pathways

Information detailing the specific role or participation of this compound in various in vitro biochemical pathways is not explicitly provided within the consulted literature. Research in this area typically focuses on understanding how specific molecules are metabolized or interact within cellular systems, often through enzymatic assays or pathway analysis.

Mechanistic Enzymology with this compound as a Probe Molecule

The use of this compound as a probe molecule to elucidate enzyme mechanisms is not described in the provided research snippets. Mechanistic enzymology often employs specific molecules as probes to investigate active site dynamics, catalytic steps, or regulatory interactions of enzymes. The available literature does not detail such applications for this compound.

Future Perspectives and Emerging Research Directions for 3 Aminoheptan 2 One

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of chiral α-aminoketones like 3-Aminoheptan-2-one is a critical area for future research, with a strong emphasis on developing efficient, stereoselective, and sustainable methods.

Current and Future Synthetic Approaches: Traditional synthetic routes often involve multiple steps and may lack the desired efficiency or environmental compatibility. Future research will likely focus on overcoming these limitations. One promising avenue is the direct amination of ketone precursors. For instance, methodologies involving the amination of umpoled enolates present a potential route for synthesizing α-amino ketones. rsc.org

Biocatalysis and Green Chemistry: A significant shift towards biocatalytic methods is anticipated. The use of enzymes, particularly transaminases (TAs), offers a highly selective and sustainable alternative for producing chiral amines. researchgate.netrsc.org Engineered ω-transaminases have shown effectiveness in the asymmetric synthesis of bulky chiral amines from corresponding ketones. researchgate.net Future work could involve identifying or engineering a specific transaminase for the asymmetric amination of heptan-2,3-dione or a related precursor to yield enantiomerically pure (R)- or (S)-3-Aminoheptan-2-one. This approach aligns with the principles of green chemistry by operating under mild conditions and reducing hazardous waste.

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, potential for higher yields. researchgate.net | Scale-up challenges and ensuring uniform heating for consistent product quality. |

Advanced Applications in Medicinal Chemistry and Materials Science

The bifunctional nature of this compound makes it an attractive building block for creating more complex molecules with valuable properties. cymitquimica.com

Medicinal Chemistry: The α-aminoketone motif is a key structural feature in various biologically active compounds and serves as a precursor for pharmacologically relevant molecules. Derivatives of this compound could be explored for a range of therapeutic applications. For example, related aminoindan compounds have been investigated for their neuroprotective effects, suggesting that novel amino-ketone structures could be valuable in neuropharmacology. The amino and keto groups provide reactive handles for derivatization, allowing for the generation of a library of compounds for drug discovery. These derivatives could be investigated as enzyme inhibitors, where the ketone might interact with active site residues and the amino group could enhance binding or solubility.

Materials Science: In materials science, functional monomers are essential for creating polymers and advanced materials with tailored properties. bldpharm.com this compound could serve as a monomer or a modifying agent. The primary amine can participate in polymerization reactions to form polyamides or be used to functionalize existing polymer surfaces. The ketone group offers a site for cross-linking or for creating metal-organic frameworks (MOFs) or coordination polymers. The cyclohexane-1,3-dione skeleton, for instance, is known to chelate metal ions, and this principle could be extended to acyclic diketones or aminoketones to create novel functional materials. mdpi.com

Table 2: Potential Advanced Applications of this compound

| Field | Potential Application | Role of this compound | Rationale |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Novel Drug Candidates | Chiral Building Block cymitquimica.com | The aminoketone scaffold can be elaborated to target enzyme active sites or receptors. |

| Medicinal Chemistry | Precursor for Heterocyclic Compounds | Synthetic Intermediate | Cyclization reactions can yield novel heterocyclic systems with potential biological activity. |

| Materials Science | Monomer for Polyamides/Polyimines | Functional Monomer | The amine group allows for incorporation into polymer backbones, creating materials with new properties. researchgate.net |

| Materials Science | Synthesis of Functional Ligands | Ligand Precursor | The keto and amino groups can coordinate with metal ions to form catalysts or functional materials. mdpi.com |

High-Throughput Screening for Unexplored Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds for biological activity. tdcommons.ai Applying HTS to this compound and its derivatives is a logical step to uncover its full therapeutic potential.

Future research will involve synthesizing a focused library of compounds derived from the this compound scaffold. This library would then be screened against a diverse array of biological targets.

Screening Strategies:

Target-Based Screening: Testing against specific enzymes (e.g., kinases, proteases, histone deacetylases) or receptors (e.g., G-protein coupled receptors) implicated in disease. nih.gov

Phenotypic Screening: Assessing the effect of the compounds on whole cells or organisms to identify desired physiological outcomes (e.g., antimicrobial, anti-proliferative) without pre-supposing a specific target. tdcommons.ai

Fragment-Based Screening: Using the core this compound structure as a fragment to identify weak but efficient binders to protein targets, which can then be optimized into potent leads.

The development of rapid and sensitive assays is crucial for HTS success. Colorimetric or fluorescence-based assays are often employed to screen enzyme activity, which could be adapted for targets interacting with aminoketones. researchgate.net

Integration with Systems Biology and Synthetic Biology Approaches for Biosynthesis

Synthetic biology offers a powerful paradigm for producing valuable chemicals through engineered microbial hosts. researchgate.net The future biosynthesis of this compound could be achieved by designing and implementing novel metabolic pathways in microorganisms like Escherichia coli. researchgate.net

Designing Biosynthetic Pathways: A systems biology approach would first involve a computational analysis to map out potential enzymatic reactions that could convert a common metabolite (like a fatty acid or amino acid) into this compound. This de novo pathway design might involve a cascade of enzymes, including:

Hydroxylases: To introduce an oxygen atom at a specific carbon.

Dehydrogenases: To oxidize the resulting alcohol to a ketone.

Transaminases: To introduce the amino group with high stereoselectivity. researchgate.netresearchgate.net

Research into the biosynthesis of compounds like ω-aminododecanoic acid (a monomer for Nylon 12) provides a blueprint for how multi-enzyme cascades can be assembled in a single host organism to produce amino-functionalized molecules from renewable feedstocks. researchgate.net Similarly, pathways for producing other amino acids on carrier peptides illustrate the diverse strategies nature employs, which can be harnessed for synthetic biology. nih.gov

Table 3: Key Components for a Putative Biosynthetic Pathway

| Component | Function | Example Research Area |

|---|---|---|